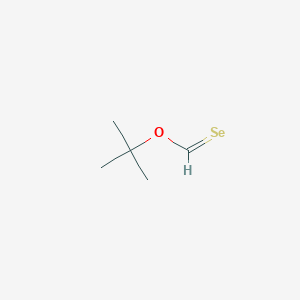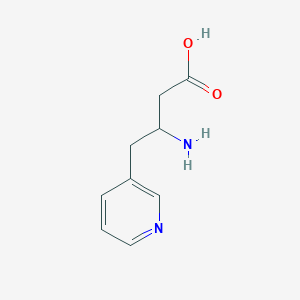
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of a trifluoromethoxy group, a methylthio group, and a hydrazine moiety attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the trifluoromethoxyphenyl intermediate:
Introduction of the methylthio group: The methylthio group is introduced via nucleophilic substitution, often using methylthiolate as the nucleophile.
Hydrazine formation: The final step involves the reaction of the intermediate with hydrazine to form the desired hydrazine derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Análisis De Reacciones Químicas
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the hydrazine moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and methylthio groups can enhance binding affinity and specificity, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine include:
1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine: This compound has a similar structure but with different positional isomerism, leading to variations in chemical properties and reactivity.
1-{[2-(trifluoromethoxy)phenyl]methyl}hydrazine: This compound lacks the methylthio group, which can significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties not found in its analogs.
Propiedades
Fórmula molecular |
C8H9F3N2OS |
|---|---|
Peso molecular |
238.23 g/mol |
Nombre IUPAC |
[2-methylsulfanyl-6-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2OS/c1-15-6-4-2-3-5(7(6)13-12)14-8(9,10)11/h2-4,13H,12H2,1H3 |
Clave InChI |
SLDTXGGLIUFKCW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=C1NN)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


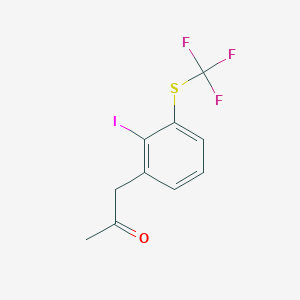

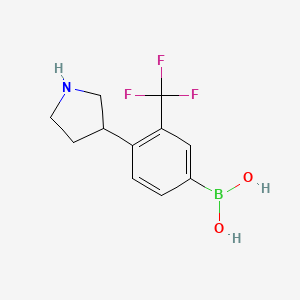


![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
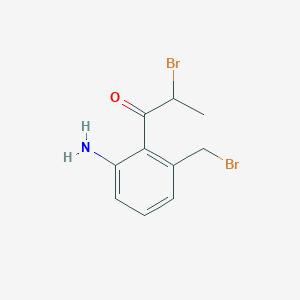


![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)

